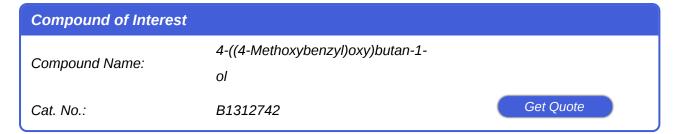


physical and chemical properties of 4-((4-Methoxybenzyl)oxy)butan-1-ol

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An In-depth Technical Guide to 4-((4-Methoxybenzyl)oxy)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-((4-Methoxybenzyl)oxy)butan-1-ol**. It includes a compilation of its known attributes, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and a workflow diagram for its preparation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who are interested in utilizing this versatile bifunctional molecule.

Core Physical and Chemical Properties

4-((4-Methoxybenzyl)oxy)butan-1-ol, with the CAS number 119649-45-5, is a chemical compound that features both an ether and a primary alcohol functional group.[1] The presence of the 4-methoxybenzyl ether provides a stable protecting group that is common in multi-step organic synthesis, while the terminal hydroxyl group offers a reactive site for further chemical modifications.[1]



A summary of its key physical and chemical properties is presented in the table below. It is important to note that while some properties are predicted based on computational models, they provide valuable estimates for experimental design.

Property	Value	Source
Molecular Formula	C12H18O3	[1]
Molecular Weight	210.27 g/mol	[1]
CAS Number	119649-45-5	[1]
Predicted Boiling Point	323.8 ± 27.0 °C (at 760 mmHg)	[2]
Predicted Density	1.053 ± 0.06 g/cm ³	[2]
Predicted pKa	15.07 ± 0.10	[2]
Predicted XLogP3	1.6	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	7	[2]

Synthesis of 4-((4-Methoxybenzyl)oxy)butan-1-ol

The most common and direct method for the synthesis of **4-((4-Methoxybenzyl)oxy)butan-1-ol** is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[3] In this specific synthesis, the mono-alkoxide of **1,4-butanediol** acts as the nucleophile, attacking the electrophilic carbon of 4-methoxybenzyl chloride.[4] A critical aspect of this synthesis is achieving selective mono-alkylation of the symmetrical diol to prevent the formation of the diether byproduct.[4] This is typically controlled by using an excess of the diol relative to the alkylating agent.

Experimental Protocol: Williamson Ether Synthesis



This protocol outlines a general procedure for the synthesis of **4-((4-Methoxybenzyl)oxy)butan-1-ol** based on the principles of the Williamson ether synthesis.[4] [5]

Materials:

- 1,4-Butanediol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- · 4-Methoxybenzyl chloride
- Distilled water
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Formation of the Alkoxide:
 - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.0 eq) in anhydrous THF.
 - Cool the suspension to 0 °C using an ice bath.
 - Slowly add a solution of 1,4-butanediol (a slight excess, e.g., 1.2 eq) in anhydrous THF to the stirred suspension via the dropping funnel.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium butoxide.



Ether Formation:

- Cool the reaction mixture back to 0 °C.
- Slowly add a solution of 4-methoxybenzyl chloride (1.0 eq) in anhydrous THF to the alkoxide solution.
- After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
 The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

- Upon completion of the reaction, carefully quench the reaction by the slow addition of distilled water to decompose any unreacted sodium hydride.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
- Combine the organic layers and wash sequentially with distilled water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure **4-((4-Methoxybenzyl)oxy)butan-1-ol**.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for **4-((4-Methoxybenzyl)oxy)butan-1-ol** is not readily available in the searched literature, a prediction of the key signals can be made based on its structure and data from similar compounds.

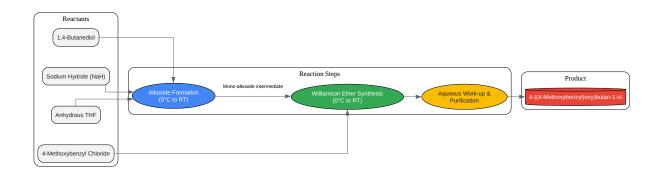
• ¹H NMR: Expected signals would include those for the aromatic protons of the methoxybenzyl group (around 6.8-7.3 ppm), the benzylic methylene protons (~4.5 ppm), the methoxy group protons (~3.8 ppm), and the protons of the butanol chain, including a triplet for the terminal hydroxymethyl group.



- ¹³C NMR: Aromatic carbons would appear in the 114-160 ppm region. The benzylic carbon would be around 73 ppm, the methoxy carbon around 55 ppm, and the carbons of the butanol chain in the aliphatic region.
- FT-IR: Key vibrational bands would include a broad O-H stretch for the alcohol (around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic, 2850-3100 cm⁻¹), aromatic C=C stretches (around 1500-1600 cm⁻¹), and a prominent C-O stretch for the ether linkage (around 1000-1200 cm⁻¹).
- Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak
 [M]⁺ and characteristic fragmentation patterns, including the loss of the butanol side chain
 and the formation of the stable 4-methoxybenzyl cation.

Visualization of the Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of **4-((4-Methoxybenzyl)oxy)butan-1-ol** via the Williamson ether synthesis.





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Caption: Synthetic workflow for 4-((4-Methoxybenzyl)oxy)butan-1-ol.

Safety and Handling

As with any chemical reagent, **4-((4-Methoxybenzyl)oxy)butan-1-ol** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-((4-Methoxybenzyl)oxy)butan-1-ol is a valuable synthetic intermediate with applications in various fields of chemical research. This guide has provided a summary of its key physical and chemical properties, a detailed protocol for its synthesis, and a visual representation of the synthetic workflow. The information presented herein is intended to facilitate the safe and effective use of this compound in the laboratory.

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